1-(5-Bromopyridin-3-yl)propan-2-one
Description
1-(5-Bromopyridin-3-yl)propan-2-one (CAS: 605681-06-9) is a brominated pyridine derivative featuring a propan-2-one (acetone) moiety attached to the 3-position of a 5-bromopyridine ring. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to the reactivity of its ketone group and the electron-withdrawing bromine substituent on the pyridine ring. Its synthesis often involves palladium-catalyzed cross-coupling or regioselective domino reactions, as exemplified by protocols yielding similar compounds (e.g., 72% yield via palladium-catalyzed α-arylation) . Safety data indicate it requires standard handling precautions for halogenated organics, including proper ventilation and protective equipment .
Properties
CAS No. |
605681-06-9 |
|---|---|
Molecular Formula |
C8H8BrNO |
Molecular Weight |
214.06 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)propan-2-one |
InChI |
InChI=1S/C8H8BrNO/c1-6(11)2-7-3-8(9)5-10-4-7/h3-5H,2H2,1H3 |
InChI Key |
YLNLWCJYVBTPBF-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC(=CN=C1)Br |
Canonical SMILES |
CC(=O)CC1=CC(=CN=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights structural differences and similarities between 1-(5-Bromopyridin-3-yl)propan-2-one and related compounds:
Key Observations :
- Halogen Effects : Bromine in the target compound enhances electrophilicity at the pyridine ring compared to chlorine or fluorine in analogs, influencing reactivity in cross-coupling reactions .
- Ring Systems : Pyridine (aromatic N-heterocycle) vs. thiophene (S-heterocycle) alters electronic properties; thiophene-based analogs exhibit lower polarity and distinct conjugation patterns .
- Functional Groups : The α,β-unsaturated ketone in the thiophene derivative enables Michael addition reactions, whereas the cyclopropane-amine group in fluoropyridine analogs introduces steric constraints and basicity .
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